molecular formula C11H16ClNO2 B2989859 3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride CAS No. 2567489-12-5

3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride

Cat. No. B2989859
CAS RN: 2567489-12-5
M. Wt: 229.7
InChI Key: AKCQXCUBRXKLMC-DDWIOCJRSA-N
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Description

“3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of 3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA), which is an organic compound with the molecular formula H2NC6H4CO2H .


Synthesis Analysis

The synthesis of aminobenzoic acid derivatives has been achieved by reacting 4-amino benzoic acid and hydrochloride and refluxing . The Benzimidazolyl benzamine compound was firstly synthesized from PABA and o-phenylene diamine, which, after further reacting with formaldehyde and piperidine, resulted in a piperidinylmethyl-based benzamine derivative .


Chemical Reactions Analysis

The reaction mechanism of benzoic acid with OH, NO3, and SO4 radicals in the atmosphere has been studied . The potential barriers of the elementary addition reactions of benzoic acid with OH radicals are lower than those of elementary abstraction reactions, and the potential barriers of OH-initiated reactions are less than for NO3 and SO4 reactions .

Scientific Research Applications

Pharmaceutical Research and Development

Para-aminobenzoic acid (PABA), a compound structurally similar to “3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride”, is a commonly used building block in pharmaceuticals . Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, it is great for the development of a wide range of novel molecules with potential medical applications .

Anticancer Applications

PABA compounds have shown anticancer properties, suggesting their potential as therapeutic agents in future clinical trials . The specific mechanism of action and safety of these compounds would need to be evaluated in further investigations .

Anti-Alzheimer’s Applications

PABA compounds have also demonstrated anti-Alzheimer’s properties . This suggests that “3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” could potentially be used in the development of treatments for Alzheimer’s disease .

Antibacterial Applications

PABA compounds have been observed to have antibacterial properties . This indicates that “3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” could potentially be used in the development of new antibacterial agents .

Antiviral Applications

PABA compounds have shown antiviral properties . This suggests that “3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” could potentially be used in the development of antiviral drugs .

Anti-inflammatory Applications

PABA compounds have demonstrated anti-inflammatory properties . This indicates that “3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” could potentially be used in the development of anti-inflammatory drugs .

Antioxidant Applications

PABA compounds have shown antioxidant properties . This suggests that “3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” could potentially be used in the development of antioxidant drugs .

Corrosion Inhibition

Benzoic acid derivatives have been studied as corrosion inhibitors for stainless steel in hydrochloric acid medium . Given the structural similarity, “3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” could potentially have similar applications .

Safety and Hazards

The safety data sheet for 3-Aminobenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation .

Future Directions

Further investigation is needed to evaluate the safety and efficacy of aminobenzoic acid derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds . The design and synthesis of aminobenzoic acid derivatives could lead to the development of a wide range of novel molecules with potential medical applications .

Mechanism of Action

properties

IUPAC Name

3-[(3R)-3-aminobutyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14;/h2-4,7-8H,5-6,12H2,1H3,(H,13,14);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCQXCUBRXKLMC-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=CC=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC(=CC=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride

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